![molecular formula C8H15Cl2NO2S B2986658 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride CAS No. 2060050-68-0](/img/structure/B2986658.png)
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2S and a molecular weight of 260.1812. It is a derivative of methanesulfonyl chloride and is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 1-azabicyclo[3.2.1]octan-5-ol with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: Utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.
Bicyclo[3.2.1]octane derivatives: Other derivatives of the bicyclic structure with different functional groups.
Sulfonyl chlorides: Other sulfonyl chlorides with different substituents.
These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-2-1-4-10(6-8)5-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAVVCTLFTVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
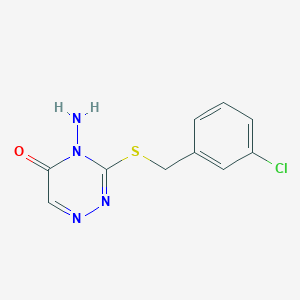


![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)
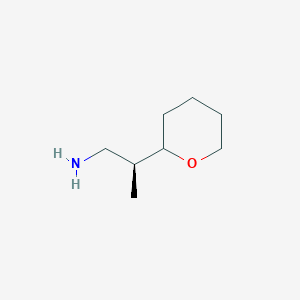
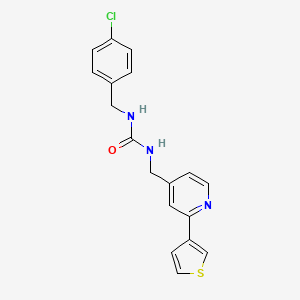

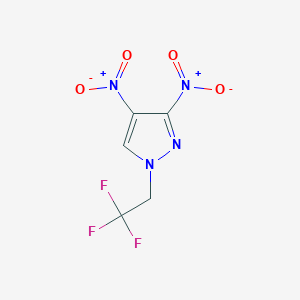
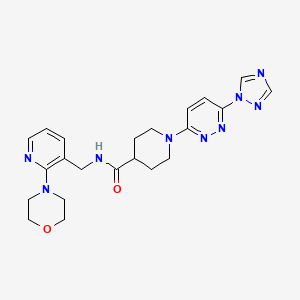
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)


